molecular formula C8H7BrO B180069 (S)-4-Bromostyrene oxide CAS No. 148684-05-3

(S)-4-Bromostyrene oxide

Cat. No. B180069
M. Wt: 199.04 g/mol
InChI Key: NNINSLOEPXEZOZ-MRVPVSSYSA-N
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Description

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Synthesis Analysis

This would involve a review of the methods used to synthesize the compound, including any catalysts or reagents used, reaction conditions, and yield.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the molecular structure of the compound.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Toxicity Studies : Styrene and its derivatives, including 4-Bromostyrene, have been studied for their toxicity. A study found that the cytotoxicity of styrene and halogenated styrene derivatives, including 4-bromostyrene, in CYP2E1 transgenic cells followed the order 4-bromostyrene>4-chlorostyrene>4-fluorostyrene≈styrene. This provides insight into the roles of the biochemical and chemical properties of styrene in its cytotoxicity (Chung, Shen, Jiang, Yuan, & Zheng, 2012).

  • Material Science Applications : In polymer science, 4-Bromostyrene derivatives have been used to study phase behavior in blends with other polymers. For instance, the copolymers of styrene with ortho- or para-bromostyrene showed different blend behavior with sulfonylated poly(2,6-dimethyl-1,4-phenylene oxide), indicating the importance of molecular structure in determining the physical properties of polymer blends (Vuković et al., 1998).

  • Surface Science : The use of 4-Bromostyrene derivatives has been explored in surface science, particularly in the study of thin films. Spinodal decomposition in thin films of a blend of deuterated polystyrene and poly(styrene-co-4-bromostyrene) was investigated to understand demixing behavior on different surfaces (Bruder & Brenn, 1992).

  • Surface Chemistry and Catalysis : Studies have explored the surface chemistry and catalysis on well-defined epitaxial iron-oxide layers, with relevance to the dehydrogenation of ethylbenzene to styrene in the presence of steam. This research provides insights into the catalytic function of semiconducting oxides in general (Weiss & Ranke, 2002).

  • Mutagenicity Research : The mutagenic potencies of styrene oxide derivatives, including p-bromostyrene oxide, were assessed in bacterial test systems. This research provides insights into the relationship between chemical reactivity and mutagenic effects, which is crucial in understanding the biological impacts of these compounds (Sugiura & Goto, 1981).

  • Flame Retardant Systems : Brominated flame retardants, including those related to bromostyrene, play a significant role in the electronics industry for producing housings for electronic devices. Research in this area focuses on developing new flame retardant systems to meet the demanding requirements of this industry (Finberg, Yaakov, & Georlette, 1999).

Safety And Hazards

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Future Directions

This would involve discussing potential areas for future research, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.


For a specific compound like “(S)-4-Bromostyrene oxide”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have extensive information available, particularly if they are not widely studied. If you have access to scientific databases or journals, they would be the best place to start your search. If you don’t have access, you might consider reaching out to a university library or a professional chemist for assistance. I hope this general outline is helpful! Let me know if you have any other questions.


properties

IUPAC Name

(2S)-2-(4-bromophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNINSLOEPXEZOZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Bromostyrene oxide

CAS RN

62566-68-1, 148684-05-3
Record name (2R)-2-(4-bromophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-2-(4-bromophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromobenzaldehyde (intermediate 29, 25.25 g, 136 mmol), trimethylsulfonium iodide (28.71 g, 141 mmol), water (6.5 ml, 361 mmol) and potassium hydroxide (15.56 g, 277 mmol) in acetonitrile (140 ml) was warmed to 55° C. for 2.5 hours. The resulting solution was partitioned between water and diethyl ether, and the organic layer was washed with water, diluted hydrochloric acid, and brine, and dried over sodium sulfate. Crude product of 2-(4-bromo-phenyl)-oxirane (intermediate 30) was obtained by removal of organic solvent under reduced pressure, which was used for next reaction without purification.
Quantity
25.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.71 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
15.56 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

(R,R)-(−)-N,N′-Bis(3,5-di-tert-butyl-salicylidene-1,2-cyclohexane-diaminocobalt(II) (9.7 g, 0.016 mol) was dissolved in 100 mL of toluene in an open flask at 0° C. with magnetic stirring and acetic acid (9.2 mL, 0.16 mol) was added. The bath was removed and then the mixture was maintained at room temperature for 1 h with vigorous stirring. The mixture was concentrated in vacuo to a brown solid, and then the residue was put under high vacuum overnight. The brown residue was dissolved in 100 mL of THF, and to the resulting solution was added to 2-(4-bromophenyl)oxirane (400 g, 2 mol) dissolved in THF (300 mL). The reaction mixture was cooled to 0° C. and distilled water (19.8 g, 1.1 mol) was added slowly into the mixture. The resulting mixture was maintained at room temperature for 16 h with magnetic stirring, concentrated and the 1 L 5% EtOAc/Hexane was added to the residue. The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring. The insoluble solid material was filtered away (100% diol by HPLC). The filtrate was concentrated and dissolved in 1 L hexane. The resulting mixture was maintained at room temperature for 1 h with vigorous magnetic stirring. The insoluble solid was filtered off. The filtrate was concentrated, and put under high vacuum for 2 h to yield a brown oil (250 g, a mixture of desired product, trace amount of diol, and Co Salen catalyst).
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co Salen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
3,5-di-tert-butyl-salicylidene-1,2-cyclohexane diaminocobalt(II)
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
9.2 mL
Type
reactant
Reaction Step Three
Quantity
400 g
Type
reactant
Reaction Step Four
Name
Quantity
19.8 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-Bromostyrene oxide
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Reactant of Route 6
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Citations

For This Compound
4
Citations
H Toda, R Imae, N Itoh - Tetrahedron: Asymmetry, 2012 - Elsevier
Herein we report the production of enantiopure epoxides through biocatalysis using recombinant Escherichia coli cells expressing Rhodococcus sp. ST-10 styrene monooxygenase (…
Number of citations: 59 www.sciencedirect.com
H Toda, R Imae, T Komio, N Itoh - Applied microbiology and biotechnology, 2012 - Springer
Styrene monooxygenase (StyA, SMOA)- and flavin oxidoreductase (StyB, SMOB)-coding genes of styrene-assimilating bacteria Rhodococcus sp. ST-5 and ST-10 were successfully …
Number of citations: 55 link.springer.com
M Oelschlägel, JAD Gröning, D Tischler… - Applied and …, 2012 - Am Soc Microbiol
Styrene oxide isomerase (SOI) is involved in peripheral styrene catabolism of bacteria and converts styrene oxide to phenylacetaldehyde. Here, we report on the identification, …
Number of citations: 48 journals.asm.org
K Nacro, VR Narreddula, S Panduga, R Pathak - Tetrahedron: Asymmetry, 2012
Number of citations: 0

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